4-((1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
4-((1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C21H24ClNO5 and its molecular weight is 405.88. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Antimicrobial Activity
Research by Okasha et al. (2022) synthesized a compound similar to the one , investigating its crystal structure and antimicrobial activity. They found favorable antimicrobial activities, with bactericidal and fungicidal effects.
Ligand Affinity and Selectivity
Rowley et al. (1997) studied a compound with a structure related to "4-((1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one", focusing on its affinity and selectivity at human dopamine receptors (Rowley et al., 1997). Their findings highlight the importance of specific molecular parts for receptor affinity.
Molecular Interaction Studies
A study by Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. They developed pharmacophore models, providing insights into the binding interactions of such molecules.
Synthesis and Characterization
Ye et al. (2010) focused on synthesizing polyfunctionalized 4H-pyran derivatives, demonstrating a one-pot multicomponent reaction catalyzed by piperidine (Ye et al., 2010). This study shows the potential for efficient synthesis of similar compounds.
Antioxidant Defense Systems
Tsvetanova et al. (2006) investigated the effects of a CB1-receptor antagonist on lipid peroxidation and antioxidant defense systems in rat brains (Tsvetanova et al., 2006). This research contributes to understanding the antioxidant properties of related compounds.
Ring-Opening Reactions
Jones and Phipps (1976) explored ring-opening reactions of pyridinium salts under the influence of tertiary amines (Jones & Phipps, 1976). This research provides insights into the chemical reactivity of related structures.
Antibacterial and Antioxidant Derivatives
Al-ayed (2011) synthesized novel derivatives with antibacterial and antioxidant activities (Al-ayed, 2011). Their research may inform the development of similar compounds with therapeutic applications.
Antibacterial and Antioxidant Synthesis
Aghajani et al. (2020) reported the synthesis of new 2-amino-4H-pyran derivatives with notable antibacterial and antioxidant activities (Aghajani et al., 2020). This demonstrates the potential biomedical applications of similar compounds.
Corrosion Inhibition
Sankarapapavinasam et al. (1991) investigated the use of piperidine and related compounds as inhibitors for copper corrosion in sulfuric acid (Sankarapapavinasam et al., 1991), providing insights into industrial applications.
Properties
IUPAC Name |
4-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO5/c1-14-12-18(13-19(24)26-14)27-16-8-10-23(11-9-16)20(25)21(2,3)28-17-6-4-15(22)5-7-17/h4-7,12-13,16H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSIJKQAHFGVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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